![molecular formula C22H26BrN7O B3157668 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one CAS No. 851067-56-6](/img/structure/B3157668.png)

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Übersicht

Beschreibung

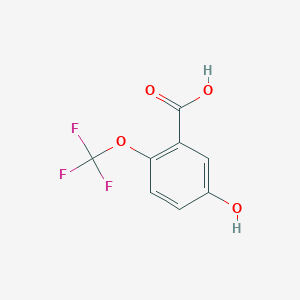

This compound is also known as 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one hydrochloride . It is an impurity standard and is often used in custom synthesis . The molecular formula is C22H27BrClN7O and the molecular weight is 520.85 g/mol .

Synthesis Analysis

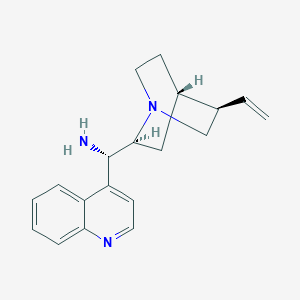

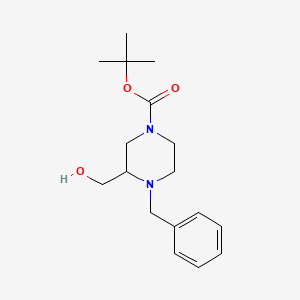

The compound is an impurity of Palbociclib, a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It is derived from 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, which is used to prepare pyridino[2,3-d]pyrimidin-7(8H)-one derivatives as CDK4 and/or CDK6 inhibitors useful in the treatment of diseases .Molecular Structure Analysis

The InChI Key of the compound is DZCHDINWDGTTBZ-UHFFFAOYSA-N . The structure includes a pyrido[2,3-d]pyrimidin-7(8H)-one ring system .Chemical Reactions Analysis

The compound is used to prepare pyridino[2,3-d]pyrimidin-7(8H)-one derivatives as CDK4 and/or CDK6 inhibitors . These inhibitors are useful in the treatment of diseases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 484.39 g/mol . It has a predicted boiling point of 682.2±65.0 °C and a predicted density of 1.495±0.06 g/cm3 . The compound is slightly soluble in aqueous acid, DMSO (when heated), and DMF (when heated) . The pKa is predicted to be 8.66±0.10 .Wissenschaftliche Forschungsanwendungen

- CDK4/6 Inhibition : 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one is used to prepare derivatives that act as cyclin-dependent kinase 4 (CDK4) and CDK6 inhibitors. These kinases play a crucial role in cell cycle regulation, making them attractive targets for cancer therapy. Inhibiting CDK4/6 can halt cell proliferation and promote apoptosis, particularly in breast cancer and other solid tumors .

- Organic Synthesis : Researchers utilize this compound as a building block and intermediate in organic synthesis. It serves as a precursor for creating other complex molecules with specific functionalities. Its unique structure allows for diverse modifications and subsequent reactions .

- Pharmacokinetics and Metabolism Studies : Researchers investigate how the compound is metabolized, distributed, and eliminated in the body. Understanding its pharmacokinetics aids in optimizing drug delivery and dosing .

- High-Throughput Screening : The compound is screened against various cellular targets to identify potential drug candidates. Its specificity and potency are evaluated .

- Computational Simulations : Researchers use molecular dynamics simulations and docking studies to predict how the compound interacts with target proteins. Insights gained from these simulations guide drug design and optimization .

Cancer Research and Targeted Therapy

Chemical Synthesis Intermediates

Drug Development

Biological Assays and Screening

Molecular Modeling and Docking Studies

Chemical Biology and Mechanistic Studies

Wirkmechanismus

The compound is an impurity of Palbociclib, a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . CDK4 and CDK6 are enzymes that play a key role in cell cycle regulation, and their inhibition can halt the progression of the cell cycle, which can be beneficial in the treatment of diseases like cancer .

Zukünftige Richtungen

The compound is an impurity of Palbociclib, a drug being developed for the treatment of breast cancer . As our understanding of the roles of CDK4 and CDK6 in cell cycle regulation and disease progression continues to grow, compounds like this one may have increased utility in the development of new therapeutic strategies .

Eigenschaften

IUPAC Name |

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BrN7O/c1-14-17-13-26-22(27-18-7-6-16(12-25-18)29-10-8-24-9-11-29)28-20(17)30(21(31)19(14)23)15-4-2-3-5-15/h6-7,12-13,15,24H,2-5,8-11H2,1H3,(H,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCHDINWDGTTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

CAS RN |

851067-56-6 | |

| Record name | 6-Desacetyl-6-bromo palbociclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851067566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DESACETYL-6-BROMO PALBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGB9JX8TMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3157674.png)

![4-[2-(Benzyloxy)ethoxy]phenylboronic acid](/img/structure/B3157680.png)